N-cyclopentyl-4-methylquinolin-2-amine
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Overview
Description
N-cyclopentyl-4-methylquinolin-2-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The unique structure of this compound makes it a valuable compound for research and development in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methylquinolin-2-amine can be achieved through several established protocols for quinoline derivatives. Common methods include:
Skraup Synthesis: This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Von Miller Synthesis: This method uses aniline and β-ketoesters under acidic conditions.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with ketones.
Pfitzinger Reaction: This method involves the reaction of isatin with ketones in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
N-cyclopentyl-4-methylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methylquinolin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 4-aminoquinoline derivatives
- 2-styryl-4-aminoquinoline
Uniqueness
N-cyclopentyl-4-methylquinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
N-cyclopentyl-4-methylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11-10-15(16-12-6-2-3-7-12)17-14-9-5-4-8-13(11)14/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQCFSNTGVFNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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